Product packaging for Artabsin(Cat. No.:CAS No. 24399-20-0)

Artabsin

Cat. No.: B1202127
CAS No.: 24399-20-0
M. Wt: 248.32 g/mol
InChI Key: BXBCLQRTBGRRDB-MJVIGCOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Artabsin is a tricyclic sesquiterpene lactone (IUPAC Name: (3S,3aS,6S,9bS)-6-hydroxy-3,6,9-trimethyl-3a,4,5,6,8,9b-hexahydroazuleno[4,5-b]furan-2(3H)-one) naturally found in the medicinal plant Artemisia absinthium L. (wormwood) . It is characterized by the molecular formula C15H20O3 and a molecular weight of 248.32 g/mol . This compound is part of the plant's characteristic bitter principles and contributes to its traditional use as a digestive stimulant. The bitter taste of this compound and related compounds stimulates taste buds, initiating a reflex action that can increase appetite, gastric secretions, and bile flow, thereby promoting digestion . Beyond its role as a bitter agent, this compound is a compound of significant interest in biomedical research. It is recognized as a key metabolite in the plant and is investigated for its anti-inflammatory potential . Furthermore, studies on wormwood extracts, which contain this compound, have demonstrated cytotoxic and anti-migratory effects on various human cancer cell lines, including melanoma (A375) and breast adenocarcinoma (MCF7) . These extracts have also been shown to ameliorate inflammation in animal models, suggesting a role for its constituents, like this compound, in modulating inflammatory pathways . Researchers value this compound as a high-purity standard for the phytochemical profiling and quality control of Artemisia absinthium extracts . It serves as a critical biomarker for authenticating the presence of this medicinal plant in complex mixtures . This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O3 B1202127 Artabsin CAS No. 24399-20-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24399-20-0

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(3S,3aS,6S,9bS)-6-hydroxy-3,6,9-trimethyl-3,3a,4,5,8,9b-hexahydroazuleno[4,5-b]furan-2-one

InChI

InChI=1S/C15H20O3/c1-8-4-5-11-12(8)13-10(6-7-15(11,3)17)9(2)14(16)18-13/h5,9-10,13,17H,4,6-7H2,1-3H3/t9-,10-,13-,15-/m0/s1

InChI Key

BXBCLQRTBGRRDB-MJVIGCOGSA-N

SMILES

CC1C2CCC(C3=CCC(=C3C2OC1=O)C)(C)O

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@](C3=CCC(=C3[C@H]2OC1=O)C)(C)O

Canonical SMILES

CC1C2CCC(C3=CCC(=C3C2OC1=O)C)(C)O

Other CAS No.

24399-20-0

Origin of Product

United States

Elucidation of Artabsin Biosynthetic Pathways

Identification of Isoprenoid Precursors and their Metabolic Routes towards Artabsin

The biosynthesis of this compound commences with the formation of the C5 isoprenoid precursors: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) lipidmaps.orgwikipedia.orgwikipedia.orgwikipedia.orgwikimedia.orgsdsc.edu. These crucial building blocks are generated through two distinct and compartmentalized metabolic pathways in plants:

Mevalonate (MVA) Pathway: This pathway operates in the cytosol and initiates with the condensation of acetyl-CoA units to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. Subsequent phosphorylation and decarboxylation steps yield IPP and DMAPP wikipedia.orgwikipedia.org.

Methylerythritol Phosphate (B84403) (MEP) Pathway: Located in the plastids, this pathway synthesizes IPP and DMAPP from pyruvate (B1213749) and glyceraldehyde 3-phosphate wikipedia.orgwikipedia.org. Key intermediates include 1-deoxyxylulose 5-phosphate (DXP) wikipedia.org.

Both the MVA and MEP pathways contribute to the pool of IPP and DMAPP, which can, to some extent, exchange common metabolic precursors wikipedia.org. For the biosynthesis of sesquiterpenes, including this compound, three molecules of IPP and DMAPP condense to form the C15 precursor, farnesyl diphosphate (FPP) lipidmaps.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org. This condensation is catalyzed by farnesyl diphosphate synthase (FPS) wikipedia.orgcdutcm.edu.cnnih.gov. FPP serves as the direct precursor for all sesquiterpenes, which then undergo cyclization and further modifications to yield diverse sesquiterpenoid structures, including sesquiterpene lactones like this compound lipidmaps.orgwikipedia.org.

Characterization of Key Enzymatic Transformations in Sesquiterpenoid Lactone Anabolism

The transformation of farnesyl diphosphate (FPP) into sesquiterpene lactones involves a series of enzymatic reactions, primarily catalyzed by terpene synthases and cytochrome P450 monooxygenases. The general pathway for many sesquiterpene lactones, particularly germacranolides, provides insight into the likely steps involved in this compound anabolism:

Cyclization of FPP: The initial committed step in sesquiterpene lactone biosynthesis often involves the cyclization of FPP by a sesquiterpene synthase (also known as a sesquiterpene cyclase) guidetoimmunopharmacology.org. For many sesquiterpene lactones found in Asteraceae plants, germacrene A synthase catalyzes the cyclization of FPP to form germacrene A thegoodscentscompany.comlipidmaps.orgnih.gov.

Oxidation and Lactone Ring Formation: Following cyclization, the sesquiterpene olefin undergoes oxidative modifications. A crucial step involves cytochrome P450 enzymes, such as germacrene A oxidase (GAO), which typically catalyze the oxidation of germacrene A to germacrene A acid lipidmaps.orgtechscience.com. This acid can then undergo further enzymatic steps, including lactonization, to form the characteristic α,β-unsaturated γ-lactone ring structure found in sesquiterpene lactones like this compound lipidmaps.org. Variations in GAO activity have been observed; for instance, in Xanthium strumarium, a unique germacrene A oxidase (XsGAO) catalyzes a one-step conversion of germacrene A to germacrene A alcohol, rather than the classical three-step oxidation to germacrene A acid techscience.com. These subsequent modifications lead to the structural diversity observed within the sesquiterpene lactone family lipidmaps.org.

While specific enzymatic details for this compound itself are not as extensively documented as for some other sesquiterpene lactones (e.g., artemisinin), its classification as a sesquiterpenoid lactone suggests it follows this general biosynthetic scheme, with specific enzymes responsible for its unique structural features.

Genetic Regulation and Transcriptomic Profiling of this compound Biosynthesis in Source Plants

The biosynthesis of secondary metabolites like this compound is tightly regulated at the genetic level, involving complex networks of genes and transcription factors. Transcriptomic profiling provides valuable insights into these regulatory mechanisms within source plants, particularly those from the Artemisia genus.

Research on Artemisia argyi, a species related to plants that produce this compound, has shed light on the tissue-specific regulation of terpenoid biosynthesis. An integrated metabolomic and transcriptomic analysis identified 77 unigenes putatively involved in the terpenoid backbone biosynthesis wikipedia.org.

Key findings from such studies include:

Rate-Determining Enzyme Genes: Genes encoding rate-determining enzymes of the methylerythritol phosphate (MEP) pathway, such as 1-deoxyxylulose 5-phosphate synthase (DXS) and 1-deoxyxylulose 5-phosphate reductor isomerase (DXR), exhibit predominant expression in leaves wikipedia.org. This suggests that leaves are significant sites for the initial steps of isoprenoid precursor synthesis.

Transcription Factor Co-expression: These rate-determining enzyme genes are often strongly co-expressed with various transcription factors, including MYB, WRKY, and AP2 families wikipedia.org. These transcription factors play crucial roles in regulating gene expression and orchestrating the metabolic flux towards specific terpenoid branches.

Cytochrome P450 Involvement: Metabolite-transcript correlation analyses have identified numerous putative cytochrome P450s in leaves related to terpenoid metabolism wikipedia.org. These enzymes are known for their diverse roles in modifying terpene skeletons through hydroxylation, epoxidation, and other oxidative reactions, contributing significantly to the structural complexity and variety of sesquiterpenoids. The differential expression and co-expression patterns of these genes and transcription factors indicate a sophisticated regulatory network that controls the production of specific sesquiterpenoid lactones, including this compound, in response to developmental cues and environmental stimuli.

Biotechnological Approaches for Modulating this compound Biosynthesis

Biotechnological approaches offer promising avenues for enhancing and modulating the production of valuable plant secondary metabolites such as this compound, especially given their often low natural abundance. These strategies leverage advancements in plant tissue culture, genetic engineering, and metabolic engineering.

Common biotechnological strategies applicable to this compound biosynthesis include:

Plant Cell and Organ Cultures: In vitro cultures, such as cell suspensions and hairy root cultures, provide controlled environments for producing plant metabolites. While initial yields might be lower than in wild plants, these systems can be optimized for metabolite accumulation wikipedia.orgwikipedia.orguni.lu. Transgenic hairy roots, for instance, have been explored as a source for sesquiterpenoid production in Artemisia species wikipedia.orgwikidata.org.

Elicitation Strategies: The application of biotic (e.g., fungal extracts, yeast elicitors) and abiotic (e.g., methyl jasmonate, salicylic (B10762653) acid, heavy metals, UV radiation) elicitors to plant cell and organ cultures can significantly upregulate the biosynthesis of secondary metabolites wikipedia.orguni.lu. These elicitors mimic stress conditions, triggering defense responses that often lead to increased production of specialized metabolites.

Metabolic Engineering: This involves the targeted manipulation of genes within the biosynthetic pathway to enhance the flux towards the desired compound. Strategies include:

Overexpression of Pathway Genes: Increasing the expression of key enzymes, particularly those catalyzing rate-limiting steps or committed steps in the this compound pathway (e.g., FPS, sesquiterpene synthases, specific P450s), can boost production wikipedia.orgwikipedia.orgwikipedia.org.

Downregulation of Competing Pathways: Suppressing genes involved in competing metabolic pathways can divert precursors towards this compound biosynthesis.

Heterologous Expression: Introducing this compound biosynthetic genes into fast-growing microbial hosts (e.g., Escherichia coli, Saccharomyces cerevisiae) can create microbial cell factories for sustainable production, bypassing the limitations of plant cultivation wikipedia.org. This approach has shown success for other isoprenoids wikipedia.org.

Genetic Engineering: This broader term encompasses the introduction or modification of genes to improve traits. For this compound, this could involve engineering the source plant itself to enhance its biosynthetic capacity, potentially by modifying regulatory elements or introducing more efficient enzyme variants.

These biotechnological interventions aim to overcome challenges associated with traditional cultivation, such as low yield, environmental dependency, and lengthy growth cycles, providing sustainable and scalable methods for this compound production.

Synthetic Chemistry and Derivatization Strategies for Artabsin

Total Synthesis Methodologies for the Artabsin Guaianolide Scaffold

The total synthesis of guaianolide sesquiterpenoid lactones, including the this compound scaffold, frequently relies on semi-synthesis, utilizing established transformations from chiral pool starting materials to address their inherent structural complexity. While successful, this approach can be limited by the fixed stereochemistry of readily available precursors, restricting diversification potential acs.org. Guaianolide lactones, with their 5/7/5 skeleton, are a common and diverse group of biologically active sesquiterpenes that have been popular synthetic targets for decades, resulting in over 50 syntheses researchgate.netmdpi.com.

Stereoselective and Enantioselective Approaches to this compound Construction

Stereoselective synthesis is a chemical reaction or sequence that forms one or more new elements of chirality in a substrate molecule, producing stereoisomeric products in unequal amounts scispace.comnih.gov. The synthesis of guaianolides, including this compound, often necessitates highly stereoselective and enantioselective approaches due to their multiple chiral centers and the importance of specific stereoisomers for biological activity mdpi.comwikipedia.org.

The aforementioned oxy-Cope/ene cascade, for example, is described as a highly enantio- and stereoselective biomimetic tandem rearrangement, crucial for accessing the complex 10-membered macrocyclic core of germacranes and the condensed 5-7 carbocycles of guaiane (B1240927) sesquiterpenes wikipedia.org. The early introduction of the α-methylene-γ-butenolide core can facilitate the stereoselective introduction of remaining unsaturated alkyl chains during synthesis wikipedia.org. The complete reproducibility of stereoselectivity at a large scale is a key consideration in developing practical synthetic routes slideshare.net.

Strategic Retrosynthetic Analyses and Synthetic Route Development

Retrosynthetic analysis is a fundamental tool in organic synthesis, allowing chemists to simplify complex target molecules into more manageable precursors by working backward from the desired product acs.orgdntb.gov.uanih.govtandfonline.com. This technique involves identifying potential disconnection points and applying disconnection strategies to break the molecule into smaller fragments, ultimately leading to readily available starting materials nih.govnih.gov.

For this compound and similar complex natural products, retrosynthetic analysis helps in designing efficient and cost-effective synthetic routes, minimizing unnecessary steps and optimizing reaction conditions acs.orgnih.gov. This systematic approach, formalized by E.J. Corey, enables the exploration and comparison of different possible synthetic pathways to find the most suitable method tandfonline.comnih.gov. The rational design of elemanolide scaffolds, for instance, involves a retrosynthetic analysis that disconnects the scaffold to R-carvone using reductive alkylation, direct lactonization, and sterically induced alkylation as key steps acs.org.

Semi-Synthetic Transformations from Naturally Occurring this compound Precursors

Semi-synthetic transformations leverage naturally occurring compounds as starting materials, modifying them through chemical reactions to yield new derivatives. This compound, a tricyclic sesquiterpene lactone found in plants like Artemisia absinthium (wormwood), serves as a natural precursor for various other compounds researchgate.netnih.gov.

A notable example of semi-synthetic transformation involving this compound is its dimerization to Absinthin, another bitter-tasting dimeric sesquiterpene lactone also found in Artemisia absinthium nih.govguidetopharmacology.org. The biosynthesis of Absinthin is postulated to occur through the dimerization of this compound, a process that has been shown to occur spontaneously in good yield over time guidetopharmacology.org. Furthermore, Artabsinolides A, B, C, and D, also isolated from Artemisia absinthium, were synthesized via rearrangement or reduction of endo-peroxides resulting from dye-sensitized photo-oxygenation of this compound researchgate.net. This highlights the utility of this compound as a natural chiral pool starting material for generating structurally related compounds acs.org.

Rational Design and Chemical Synthesis of this compound Analogs

Rational design in chemical synthesis involves using theoretical models and structural insights to guide the creation of new molecules with desired properties bidd.groupnih.govmetabolomicsworkbench.org. This approach is crucial for developing this compound analogs, which are modified versions of the natural compound, often aimed at enhancing specific biological activities or improving physicochemical properties.

The synthesis of unnatural derivatives, such as neothis compound, demonstrates the application of rational design in exploring the chemical space around the this compound scaffold wikipedia.org. By designing elemanolide-type scaffolds, researchers can achieve stereodivergent synthesis of guaianolide lactone motifs, leading to a diverse collection of carbocycles wikipedia.org. This strategic approach allows for the development of new active molecules readily accessible by synthetic methods, overcoming limitations of natural product isolation acs.org.

Synthesis of this compound-Inspired Molecular Probes and Conjugates

Molecular probes and conjugates are chemically modified compounds designed to interact with specific biological targets, enabling the study of biological processes or serving as diagnostic or therapeutic agents. While direct examples of "this compound molecular probes" or "this compound conjugates" are not explicitly detailed, the principles of synthesizing sesquiterpene lactone conjugates are highly applicable.

Sesquiterpene lactones, including guaianolides like this compound, possess diverse biological activities researchgate.netmdpi.com. Their structural modification through conjugation is a promising direction for developing new effective agents, particularly for anticancer or anti-inflammatory applications researchgate.net. "Click" chemistry, for instance, has been successfully employed to synthesize conjugates of other sesquiterpene lactones, such as dehydrocostuslactone and alantolactone, with polyalkoxybenzenes researchgate.net. These conjugates have shown cytotoxic properties, with their biological effect often linked to the induction of apoptosis or inhibition of glycolysis researchgate.net. The design of guaianolide analogs with tunable electrophilicity, such as replacing the α-methylene-γ-lactone with an α-methylene-γ-lactam, can lead to better electrophiles for rational chemical probe design.

Development of Modified this compound Scaffolds for Enhanced Biological Inquiry

The development of modified this compound scaffolds aims to overcome limitations of the natural product, such as indiscriminate reactivity or poor selectivity, to better understand and enhance their biological effects. Guaianolides, with their inherent structural complexity and biological activities, serve as excellent scaffolds for the development of new active molecules through synthetic methods researchgate.net.

Chemists can tune the electrophilicity of key functional groups, such as the α-methylene-γ-lactone, by replacing them with other functionalities like α-methylene-γ-lactams. This modification can modulate reactivity with biothiols, which is often a cause of non-specific biological effects, thereby allowing for more informed structure-activity relationship (SAR) studies and the development of more selective agents. The concept of "divergency scaffolds" is also critical, enabling access to a rich collection of carbocycles with different oxidation states through scalable transformations, thus expanding the range of compounds available for biological inquiry. This strategic application of modern chemical synthesis to natural product scaffolds is crucial for accelerating drug discovery and understanding complex biological mechanisms researchgate.net.

Advanced Methodologies for this compound Chemical Derivatization

The structural complexity of this compound, a guaianolide sesquiterpene lactone, presents both challenges and opportunities for chemical derivatization. Advanced methodologies in synthetic chemistry aim to achieve highly selective and efficient modifications, leading to novel compounds with potentially altered or enhanced properties. While traditional functional group transformations are foundational, more sophisticated approaches are increasingly employed to navigate the intricate architecture of natural products like this compound.

Dye-Sensitized Photo-oxygenation

One notable advanced methodology directly applied to this compound is dye-sensitized photo-oxygenation. This technique leverages light energy and a sensitizer (B1316253) to generate singlet oxygen, which then reacts with specific sites on the molecule. Research has demonstrated that this compound (1) undergoes photo-oxygenation, leading to the formation of endo-peroxides. Subsequent rearrangement or reduction of these peroxides yields new guaianolide derivatives, specifically artabsinolides A, B, C, and D amazon.com. This process highlights a powerful route for introducing oxygen functionalities and altering the skeletal framework of this compound in a controlled manner.

The artabsinolides represent structurally modified forms of this compound, indicating the potential of photo-oxygenation for diversity-oriented synthesis from natural product scaffolds.

Biomimetic Dimerization

Another significant transformation relevant to this compound's derivatization is its biomimetic dimerization to form absinthin. Absinthin is a dimeric guaianolide sesquiterpene lactone, and its biosynthesis is postulated to occur through the dimerization of this compound researchgate.netresearchgate.net. This dimerization has been shown to proceed via a regio- and stereospecific Diels-Alder cycloaddition, a powerful carbon-carbon bond-forming reaction in organic synthesis researchgate.netresearchgate.net. While this process occurs naturally, its understanding and potential for laboratory replication as a biomimetic strategy provide an advanced route to larger, more complex this compound-derived structures. The spontaneous nature and good yield observed for this dimerization in some contexts underscore its synthetic utility oup.com.

Broader Applicability of Advanced Derivatization Strategies for Sesquiterpene Lactones

Given the structural characteristics of this compound as a sesquiterpene lactone, several advanced methodologies developed for complex natural products are conceptually applicable for its derivatization, even if not explicitly detailed for this compound itself in current literature. These strategies aim to overcome challenges such as low water solubility and to enable the creation of diverse libraries for property optimization mdpi.com.

Semi-synthesis: This approach involves using a naturally abundant precursor, such as this compound, and performing a series of chemical modifications to produce novel compounds wikipedia.orgnih.gov. Semi-synthesis is particularly advantageous for complex molecules where total synthesis is economically or synthetically challenging nih.gov. For guaianolides, semi-synthetic routes often involve well-established transformations applied to chiral starting materials dntb.gov.ua.

Selective Functional Group Transformations: Sesquiterpene lactones often contain multiple reactive sites, including hydroxyl groups, double bonds, and the lactone moiety. Advanced derivatization can involve highly selective modifications of these groups. For instance, esterification or etherification of hydroxyl groups with various acyl or alkyl moieties can alter lipophilicity and biological activity nih.gov. The synthesis of oxygenated and oxy-nitrogenated derivatives, as well as silylated derivatives, has been demonstrated for other sesquiterpene lactones to improve their properties and activity nih.gov.

Emerging Strategies (C-H Functionalization, Transition Metal Catalysis, Biocatalysis):

C-H Functionalization: This cutting-edge methodology allows for the direct functionalization of otherwise inert C-H bonds, offering atom and step economy numberanalytics.comresearchgate.net. While challenging for complex molecules due to site-selectivity issues, advancements in transition-metal-catalyzed C-H functionalization are continuously expanding its scope mdpi.comsid.ir. Its application to this compound could enable novel modifications at previously inaccessible positions.

Transition Metal Catalysis: Beyond C-H functionalization, various transition metal-catalyzed reactions (e.g., cross-coupling reactions, metathesis) offer highly selective and efficient routes for modifying complex organic structures mdpi.com. These methods allow for the precise introduction of new functional groups or the formation of new carbon-carbon bonds.

Biocatalysis: The use of enzymes for specific chemical transformations offers high chemo-, regio-, and stereoselectivity under mild conditions nih.gov. Engineered biosynthetic pathways or isolated enzymes could potentially be employed to introduce specific modifications to this compound or its precursors, providing access to derivatives that are difficult to obtain through traditional synthetic routes.

The development of advanced methodologies for this compound derivatization is crucial for exploring its full chemical space and generating analogs with optimized properties for various applications.

Molecular and Cellular Mechanisms of Artabsin Action in Model Systems

Identification of Putative Artabsin Molecular Targets through Biochemical Assays

The α-methylene-γ-lactone structure characteristic of sesquiterpene lactones, including this compound, suggests a general mechanism of action where these compounds can form covalent adducts with nucleophilic residues on various biological molecules. goums.ac.ir This chemical reactivity allows for potential interactions with a broad range of biological targets.

Specific databases indicate potential protein interactions for this compound. For instance, this compound is listed in interactions with several human proteins:

Thyrotropin receptor (P16473) genome.jp

Mothers against decapentaplegic homolog 3 (P84022) genome.jp

Geminin (O75496) genome.jp

Chromobox protein homolog 1 (P83916) genome.jp

However, detailed biochemical assays characterizing the nature and kinetics of these specific interactions with isolated this compound are not extensively documented in the publicly available literature snippets.

While general methodologies for studying in vitro protein binding interactions, such as equilibrium dialysis, ultrafiltration, and various spectroscopic techniques, are well-established for characterizing drug-protein complexes, specific data on this compound's direct binding to isolated proteins are limited. tandfonline.comnih.gov The precise binding sites, affinity constants, and the types of chemical bonds formed during this compound-protein interactions (e.g., hydrogen bonds, van der Waals forces, covalent bonds) have not been extensively characterized for this compound as a standalone compound in the reviewed literature.

Direct evidence of this compound's specific enzyme modulation or its role as a ligand for particular receptors, independent of the complex mixture of Artemisia absinthium extracts, is not widely detailed. However, studies on Artemisia absinthium extracts, which contain this compound, have shown modulation of enzyme activities. For example, the extract has been reported to restore the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), glutathione reductase, and thioredoxin HgCl2 reductase. tandfonline.commdpi.comtandfonline.comnih.gov Additionally, Artemisia absinthium extracts have demonstrated microsomal drug metabolizing enzyme inhibitory action. scu.edu.au

The involvement of this compound in these observed effects, and whether it acts as a direct enzyme modulator or receptor ligand, requires further specific investigation. The mention of this compound in relation to the Thyrotropin receptor in protein interaction databases suggests a potential for receptor ligand activity, but the exact nature of this interaction (agonist, antagonist, allosteric modulator) and its functional consequences remain to be elucidated. genome.jp

This compound-Mediated Modulation of Intracellular Signaling Cascades (in vitro/ex vivo)

The modulation of intracellular signaling cascades by this compound is largely inferred from studies on Artemisia absinthium extracts, where this compound is recognized as a key active constituent. These extracts have been shown to modulate various intracellular signaling mechanisms. scispace.comthepharmajournal.comresearchgate.net

Artemisia absinthium extracts, containing this compound, have demonstrated an ability to inhibit cell proliferation in various biological models. This antiproliferative effect has been observed in human breast carcinoma cell lines, specifically estrogenic-unresponsive MDA-MB-231 and estrogenic-responsive MCF-7 cells, as well as in chronic myeloid leukemia (K562) cells. scispace.comthepharmajournal.comnih.govresearchgate.net

The mechanisms underlying this inhibition of proliferation by the extracts involve the regulation of transcription of various target cells, potentially through ERa-related mechanisms. nih.gov Furthermore, the extracts have been shown to induce cell cycle arrest, for instance, in the G0/G1 phase, and influence the expression of antiapoptotic genes like BCL2. nih.govresearchgate.net As a sesquiterpene lactone, this compound belongs to a class of compounds known to suppress breast cancer cell growth. goums.ac.ir

Artemisia absinthium extracts have been shown to promote programmed cell death, specifically apoptosis, in human breast carcinoma cell lines (MDA-MB-231 and MCF-7) and chronic myeloid leukemia (K562) cells in vitro. scispace.comthepharmajournal.comnih.govresearchgate.net Sesquiterpene lactones, the class of compounds to which this compound belongs, are recognized for their ability to trigger apoptosis. goums.ac.ir

The mechanisms of programmed cell death induced by these extracts include:

Chromatin condensation and DNA fragmentation: These are classical hallmarks of apoptosis. nih.govresearchgate.net

Mitochondrial membrane potential (MMP) diminution: A decrease in MMP is a critical event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors. nih.govresearchgate.net

Caspase activation: The extracts have been observed to lead to the cleavage and activation of initiator caspases (Caspase-8 and Caspase-9) and executioner caspases (Caspase-3). nih.govresearchgate.net

Modulation of Bcl-2 family proteins: This includes a decrease in the expression of anti-apoptotic Bcl-2 protein and an increase in the expression of pro-apoptotic Bax protein, shifting the balance towards cell death. nih.govresearchgate.net

Cleavage of Poly ADP-ribose polymerase (PARP): PARP cleavage is a key event in caspase-mediated apoptosis. researchgate.net

While these findings are attributed to the Artemisia absinthium extracts, this compound's presence as a major sesquiterpene lactone suggests its potential contribution to these pro-apoptotic effects.

Artemisia absinthium extracts, which contain this compound, have demonstrated significant antioxidant and free radical scavenging activities in vitro and in vivo. These activities include scavenging superoxide anions, hydrogen peroxide, hydroxyl radicals, and nitric oxide radicals. tandfonline.commdpi.comtandfonline.comnih.govnih.govscielo.org.mxresearchgate.net

The extracts contribute to cellular redox homeostasis by:

Restoring antioxidant enzyme levels: They have been shown to restore the levels of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH). tandfonline.commdpi.comtandfonline.comnih.govnih.gov

Upregulation of Nrf2 pathway: Artemisia absinthium extracts have been reported to upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. This activation can lead to increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and metallothionein-1 (MT-1), which protect cells against oxidative damage. nih.govnih.govnih.govresearchgate.net

This compound is explicitly listed as a component of Artemisia absinthium that contributes to its antioxidant activity. mdpi.comnih.govscispace.comthepharmajournal.comresearchgate.netnih.govscielo.org.mxresearchgate.netuj.edu.pl However, specific studies detailing the precise molecular mechanisms by which this compound alone regulates these oxidative stress responses or activates the Nrf2 pathway are not extensively delineated in the current literature.

Mechanistic Studies on this compound's Interactions with Inflammatory Processes (in vitro)

In vitro studies have shed light on the anti-inflammatory mechanisms associated with Artemisia absinthium extracts, which contain this compound. These extracts have demonstrated significant anti-inflammatory activity, primarily through the inhibition of key enzymes involved in inflammatory pathways. thegoodscentscompany.com

One prominent mechanism identified is the inhibition of lipoxygenase (LOX). Research indicates that concentrated extracts of Artemisia absinthium exhibit potent LOX inhibitory activity, with an inhibitory concentration 50% (IC50) of 19.71 µg/mL. This efficacy is comparable to that of rutin, a well-known polyphenolic compound, which showed an IC50 of 22.34 µg/mL in the same context. mdpi.com The inhibition of LOX is critical as this enzyme is involved in the synthesis of prostaglandins, which are potent mediators of inflammation. thegoodscentscompany.com

Beyond direct enzyme inhibition, other sesquiterpenes isolated from Artemisia species, such as caruifolin D from A. absinthium, have been shown to exert anti-neuroinflammatory effects. These effects involve the inhibition of neuroinflammatory mediator production and the reduction of reactive oxygen species (ROS) in microglial cells (e.g., BV2 microglial cells). This action leads to inhibitory effects on the activation of protein kinase C (PKC) and c-Jun N-terminal kinase (JNK) signaling pathways. researchgate.net While these specific findings relate to a different sesquiterpene, they suggest a broader mechanistic framework within the Artemisia genus that this compound may also leverage in its anti-inflammatory actions. General anti-inflammatory processes often involve the reduction of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α). researchgate.netscirp.orgfrontiersin.orgmdpi.com

Table 1: In vitro Lipoxygenase (LOX) Inhibition by Artemisia absinthium Extract

Compound/ExtractIC50 (µg/mL)
Artemisia absinthium extract19.71
Rutin (Reference Standard)22.34

This compound's Impact on Cellular Morphology and Adhesion Dynamics (in vitro)

Elucidation of this compound Cellular Uptake and Subcellular Localization (in vitro)

Information regarding the specific cellular uptake mechanisms and subcellular localization of this compound in in vitro models is not explicitly detailed in the available scientific literature. Cellular uptake refers to the process by which a compound enters a cell, while subcellular localization describes its distribution within various intracellular compartments (e.g., nucleus, cytoplasm, mitochondria, endoplasmic reticulum, lysosomes). wikipedia.orgncats.iogene-quantification.de These aspects are critical for understanding a compound's mechanism of action and potential therapeutic targets. While general principles of cellular uptake and subcellular distribution for various molecules, including photosensitizers and nanoparticles, have been studied and are known to be influenced by factors such as charge, lipophilicity, and molecular shape, ncats.ionih.govnih.govmdpi.comsyr.edubiorxiv.orgeuropa.eu specific experimental data pertaining to this compound's internalization pathways or its preferential accumulation in particular organelles were not found.

Structure Activity Relationship Sar and Computational Investigations of Artabsin

Elucidation of Key Structural Determinants for Artabsin's Biological Activity

This compound is classified as a tricyclic sesquiterpene lactone, a class of natural products known for their diverse biological activities. scielo.org.mxnih.govipb.ptmdpi.com A key structural feature of this compound is its gamma-butyrolactone (B3396035) ring, a common moiety in sesquiterpene lactones, which is often crucial for their biological effects. asterra.ioresearchgate.netusc.eduresearchgate.net Spectroscopic analysis, such as infrared (IR) spectroscopy, has indicated the presence of a gamma-lactone carbonyl group in this compound, evidenced by a characteristic absorption at 1775 cm⁻¹. researchgate.net

Beyond the core lactone structure, modifications at specific positions, such as the 8-alpha position, are implicated in influencing the biological activity of this compound and its analogs. Derivatives like 8-alpha-tigloyloxy-artabsin and 8-alpha-angeloyloxy-artabsin, which are guaianolides, highlight the importance of the ester group at this position in modulating their properties, including lipophilicity, which is a significant factor in their structure-activity relationships. admin.ch These structural nuances collectively dictate this compound's interactions within biological systems, contributing to its observed effects, such as bitterness and stimulant characteristics. scielo.org.mxnih.govipb.ptmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the physicochemical properties and structural features of molecules with their biological activities. This approach is instrumental in predicting the behavior of new compounds and optimizing existing ones, thereby reducing the need for extensive experimental testing. frontiersin.org

QSAR investigations have been conducted on guaianolides, a class of compounds that includes this compound and its derivatives like 8-alpha-tigloyloxy-artabsin and 8-alpha-angeloyloxy-artabsin. admin.ch These studies have focused on quantifying molecular properties such as lipophilicity, which serves as a valuable descriptor in developing QSAR models for these compounds. admin.ch While this compound is listed in databases containing in silico estimated physicochemical and toxicological properties, suggesting its amenability to QSAR analysis, specific detailed research findings, such as particular QSAR model parameters (e.g., R-squared values, specific molecular descriptors, or predictive accuracies) directly derived from QSAR models solely for this compound or its specific analogs, are not widely reported in the readily accessible literature. admin.chacs.org However, the general principles of QSAR are highly relevant for understanding and predicting the biological effects of phytotoxins like this compound.

Molecular Docking and Dynamics Simulations of this compound-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational tools in drug discovery, providing atomic-level insights into how small molecules interact with biological targets. Molecular docking predicts the preferred binding orientation and affinity of a ligand within a protein's binding site, while MD simulations offer a dynamic view of these interactions, accounting for molecular flexibility and conformational changes over time. volkamerlab.orgdoi.orgnih.govdergipark.org.trnih.govfrontiersin.orgnih.gov

For compounds derived from Artemisia absinthium, which include this compound, molecular docking has been employed to evaluate their potential antioxidant, antibacterial, and anticancer activities. ipb.pt These studies typically utilize software platforms such as Maestro from Schrödinger to simulate the binding modes and interactions of these compounds with various target proteins. ipb.pt While such studies indicate the application of docking to the chemical constituents of Artemisia absinthium, specific details regarding the identified protein targets, precise binding affinities (e.g., in kcal/mol), or detailed interaction patterns (e.g., hydrogen bonding, hydrophobic interactions) specifically for this compound are not extensively detailed in the provided search results. General molecular docking studies on other compounds have reported binding affinities ranging from -3.2 to -18.5 kcal/mol depending on the ligand and target. researchgate.netdergipark.org.trscitechnol.com

Predictive Modeling of Binding Affinities and Conformational Changes

Predictive modeling of binding affinities is a crucial step in rational drug design, allowing researchers to estimate the strength of interaction between a compound and its target. Molecular docking and molecular dynamics simulations are foundational to this process, providing computational estimations of binding free energies. nih.govnih.gov MD simulations are particularly valuable for capturing the dynamic nature of protein-ligand interactions, including significant conformational changes that proteins may undergo upon ligand binding. volkamerlab.orgnih.govfrontiersin.orgnih.govrsc.org The ability to predict these conformational shifts is vital for understanding the full scope of a compound's biological activity and for improving the accuracy of docking predictions. chemrxiv.org

Advanced computational methods, including machine learning and deep learning, are increasingly being integrated into these predictive models to enhance accuracy and efficiency. These approaches can learn complex relationships from large datasets of known protein-ligand interactions, enabling more robust predictions of binding affinities and even mutational effects on protein-protein binding. researchgate.netscitechnol.comresearchgate.neteuropa.eu However, specific predictive models or detailed data on binding affinities and conformational changes directly attributable to this compound or its specific interactions are not explicitly provided in the current literature search, with most examples focusing on general methodologies or other compound classes.

In Silico Approaches for De Novo Design and Virtual Screening of this compound Derivatives

In silico approaches, encompassing virtual screening and de novo drug design, have revolutionized the early stages of drug discovery by enabling the rapid exploration of vast chemical spaces. Virtual screening involves computationally sifting through large libraries of compounds to identify potential drug candidates based on their predicted binding to a target. frontiersin.org De novo design, on the other hand, generates novel chemical structures from scratch, often guided by the characteristics of a target binding site, offering the possibility of discovering entirely new molecular scaffolds. frontiersin.orgchemrxiv.orgresearchgate.net

These computational methods are particularly beneficial for natural products like this compound, as they allow for the systematic modification of known active compounds to improve their potency, selectivity, or other desirable properties. While the principles of de novo design and virtual screening are highly applicable to the development of this compound derivatives, the readily available scientific literature does not extensively detail specific instances or comprehensive campaigns where this compound itself or its direct derivatives have been the primary subject of de novo design or large-scale virtual screening efforts aimed at identifying novel therapeutic agents. The general application of these techniques is well-established in the broader field of drug discovery.

Application of Machine Learning and AI in this compound SAR Analysis

The integration of machine learning (ML) and artificial intelligence (AI) into drug discovery has emerged as a transformative force, particularly in the realm of Structure-Activity Relationship (SAR) analysis. These advanced computational techniques can process and interpret complex biological and chemical data, enabling the rapid identification, explanation, and prediction of SARs. nih.gov ML and AI algorithms are capable of building predictive models that correlate molecular structures with their biological activities, thereby guiding the design of new molecules and prioritizing compounds for experimental validation. nih.gov

Advanced Analytical Methodologies for Artabsin Research

Method Development for Derivatization-Based Analytical Enhancements

The chemical compound Artabsin, a sesquiterpene lactone (SL), presents inherent analytical challenges due to its structural characteristics, which often necessitate derivatization for enhanced detection and separation in various chromatographic techniques. Sesquiterpene lactones, as a class, are frequently thermolabile and possess low volatility, making their direct analysis by gas chromatography (GC) difficult metabolomicsworkbench.orgmuni.cz. Furthermore, many SLs, including this compound, may lack strong chromophoric groups, leading to poor detectability with conventional ultraviolet (UV) detectors in high-performance liquid chromatography (HPLC), and can exhibit low ionization efficiency in mass spectrometry (MS) muni.czplantaedb.com.

Derivatization, a chemical modification of an analyte, is employed to overcome these limitations by altering the compound's physical and chemical properties to be more compatible with the chosen analytical method chemspider.commdpi.comresearchgate.netresearchgate.netnepjol.infomdpi.com. For this compound, the primary goals of derivatization would include:

Improving Volatility and Thermal Stability: For GC-MS analysis, derivatization can convert this compound into a more volatile and thermally stable derivative, preventing degradation in the heated injection port and column, thereby improving chromatographic peak shape and reproducibility researchgate.netsigmaaldrich.com.

Enhancing Detectability: By introducing chromophores or fluorophores, derivatization can significantly increase the sensitivity of detection via UV or fluorescence detectors in HPLC plantaedb.comchemspider.commdpi.comresearchgate.net. For MS detection, derivatization can introduce groups that enhance ionization efficiency, leading to stronger signals and lower limits of detection plantaedb.commdpi.comjfda-online.comnih.gov.

Modifying Chromatographic Behavior: Derivatization can alter the polarity and other properties of this compound, which can lead to improved separation from complex matrix components and better retention characteristics on chromatographic columns researchgate.netresearchgate.netnih.gov.

Common derivatization strategies applicable to compounds with functional groups similar to those found in sesquiterpene lactones, such as hydroxyl (-OH) groups and the lactone ring, include silylation, acylation, and alkylation researchgate.netsigmaaldrich.comjfda-online.com. Silylation, for instance, involves replacing active hydrogens on hydroxyl groups with silyl (B83357) moieties (e.g., trimethylsilyl, tert-butyldimethylsilyl), which generally increases volatility and reduces polarity, making the derivatives suitable for GC-MS analysis sigmaaldrich.comnih.gov. Acylation, often using reagents like acetic anhydride (B1165640) or fluorinated anhydrides, can convert alcohols and phenols into more volatile acyl derivatives, also beneficial for GC-MS jfda-online.commdpi.com. For HPLC-based methods, derivatization reagents that introduce UV-absorbing or fluorescent tags, or groups that facilitate ionization in MS (e.g., amine-type reagents for carboxyl groups), would be considered plantaedb.comnih.gov.

While the principles of derivatization are well-established for challenging compounds like sesquiterpene lactones, detailed research findings and specific data tables demonstrating the application of derivatization methods solely for this compound were not identified in the current literature search. Research on this compound's analytical enhancements would typically involve optimizing reaction conditions (e.g., reagent concentration, temperature, reaction time) and validating the developed method for parameters such as linearity, sensitivity (limit of detection, limit of quantification), precision, accuracy, and specificity nepjol.infomdpi.com.

Emerging Research Directions and Methodological Innovations in Artabsin Chemical Biology

Integration of Omics Technologies (Proteomics, Metabolomics) to Decipher Artabsin's Biological Footprint

The comprehensive analysis of biological systems at the molecular level, often referred to as "omics," provides a powerful lens through which to view the effects of natural compounds like this compound. Proteomics and metabolomics, in particular, are instrumental in mapping the biological footprint of this compound by providing a global snapshot of protein and metabolite changes within a cell or organism upon exposure to the compound.

Proteomics studies enable the large-scale identification and quantification of proteins, offering insights into the cellular pathways modulated by this compound. Mass spectrometry-based proteomics has been applied to analyze the proteome of Artemisia annua, the plant source of many related compounds, to elucidate biosynthetic pathways. nih.gov Similar approaches can be used to identify protein targets of this compound by comparing the proteomes of treated and untreated cells. This can reveal not only direct binding partners but also downstream effects on protein expression, modification, and degradation. nih.gov

Metabolomics provides a detailed profile of the small-molecule metabolites present in a biological sample. d-nb.info By applying metabolomics, researchers can understand how this compound perturbs cellular metabolism. Widely-targeted metabolomics approaches have been used to compare the chemical constituents of different Artemisia species, identifying numerous metabolites including lipids, amino acids, flavonoids, and terpenes. nih.govnih.gov This methodology can be adapted to trace the metabolic fate of this compound and identify the metabolic pathways it influences, offering a comprehensive view of its physiological impact. researchgate.netmdpi.comnih.gov

The integration of proteomics and metabolomics data provides a more holistic understanding of this compound's mechanism of action. For instance, an alteration in a specific metabolic pathway detected through metabolomics can be correlated with changes in the expression or activity of enzymes in that pathway, as identified by proteomics. This multi-omics approach has been successfully used to investigate flavonoid biosynthesis and trichome development in Artemisia argyi. nih.govbohrium.com

Table 1: Application of Omics Technologies in the Study of Artemisia Compounds

Technology Application Potential Insights for this compound Research Key Findings in Artemisia
Proteomics Identification and quantification of proteins in Artemisia species. Elucidation of biosynthetic pathways and identification of protein targets. Identification of key enzymes in the artemisinin (B1665778) biosynthetic pathway. nih.gov
Metabolomics Profiling of metabolites in different Artemisia species. Understanding the metabolic perturbations and biological footprint of this compound. A total of 1109 metabolites were detected in three Artemisia species. nih.govnih.gov
Integrated Omics Combined analysis of transcriptomic, proteomic, and metabolomic data. A systems-level understanding of this compound's mechanism of action. Identification of genes involved in flavonoid biosynthesis and trichome development. nih.govbohrium.com

Chemo-Proteomic Approaches for Target Deconvolution and Pathway Mapping

Identifying the direct molecular targets of a bioactive compound is a critical step in understanding its mechanism of action. Chemo-proteomics combines chemical probes with proteomic techniques to systematically identify small molecule-protein interactions within a complex biological system. researchgate.net This approach is particularly valuable for deconvoluting the targets of natural products like this compound.

One common strategy involves designing and synthesizing a chemical probe based on the this compound scaffold. This probe typically contains a reactive group for covalent modification of target proteins and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for enrichment and identification. researchgate.net The probe is incubated with cell lysates or live cells, and the covalently labeled proteins are then captured and identified using mass spectrometry. This method has been instrumental in identifying cellular targets of artemisinin and its derivatives. researchgate.net

Quantitative chemical proteomics further refines target identification by distinguishing specific binders from non-specific interactions. researchgate.net Techniques such as Drug Affinity Responsive Target Stability (DARTS) offer a label-free alternative, where drug binding is shown to protect the target protein from proteolysis. utah.edu These advanced methods will be crucial in accurately mapping the direct protein interactions of this compound and elucidating the biological pathways it modulates.

Table 2: Chemo-Proteomic Strategies for this compound Target Identification

Approach Description Advantages
Affinity-Based Probes This compound is modified with a reactive group and a reporter tag to capture binding proteins. Allows for direct identification of protein targets in complex mixtures.
Quantitative Proteomics Compares protein binding in the presence and absence of a competitor (e.g., unmodified this compound) to reduce false positives. Increases the accuracy of target identification.
DARTS Exploits the principle that drug binding can alter a protein's susceptibility to protease digestion. Does not require chemical modification of the compound.

Development of Advanced Mechanistic Models of Cellular Responses to this compound

Understanding the complex and dynamic cellular responses to this compound requires the development of sophisticated mechanistic models. These models aim to simulate and predict how cells will react to the compound based on its known interactions and the intricate network of cellular pathways.

Initial insights into the mechanism of action often come from studies on related compounds. For artemisinin, proposed mechanisms include heme-mediated activation leading to the production of carbon-centered free radicals that can alkylate proteins. nih.govmdpi.comnih.gov Other hypotheses involve interference with specific proteins like the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA). nih.govresearchgate.net These established models for artemisinin provide a valuable starting point for investigating this compound.

Computational modeling and systems biology approaches can integrate diverse datasets—including those from omics and chemo-proteomics—to construct predictive models of this compound's effects. These models can help to formulate new hypotheses about its mechanism of action that can then be tested experimentally. For example, a model might predict that inhibiting a specific enzyme will sensitize cells to this compound, a prediction that can be validated in the laboratory. The development of such in silico models can accelerate research by prioritizing experimental efforts and providing a deeper understanding of the compound's cellular impact. nih.gov

Sustainable Production and Biosynthetic Engineering of this compound and its Analogs

The natural abundance of this compound in plants can be low and variable, making sustainable and cost-effective production a significant challenge. Metabolic engineering and synthetic biology offer promising solutions to this problem by enabling the high-level production of this compound and its derivatives in microbial or plant chassis.

The elucidation of the biosynthetic pathway of related compounds like artemisinin has been a major breakthrough. maxapress.com Key enzymes in the artemisinin pathway, such as amorphadiene (B190566) synthase (ADS), cytochrome P450 monooxygenase (CYP71AV1), and dihydroartemisinic acid reductase (DBR2), have been identified and characterized. maxapress.comnih.gov This knowledge provides a roadmap for the biosynthetic engineering of this compound.

Metabolic engineering strategies focus on optimizing the expression of key biosynthetic genes and redirecting metabolic flux towards the production of the desired compound. Co-overexpression of multiple pathway genes in Artemisia annua has been shown to significantly increase artemisinin content. maxapress.com Furthermore, the entire artemisinin biosynthetic pathway has been successfully transferred to and optimized in microorganisms like Saccharomyces cerevisiae (baker's yeast) and plants like tobacco, demonstrating the feasibility of heterologous production. nih.gov

These approaches can be applied to this compound to create sustainable and scalable production platforms. By identifying and engineering the specific enzymes involved in the this compound biosynthetic pathway, it will be possible to produce this compound and novel analogs with potentially improved properties in engineered organisms. This not only addresses the supply issue but also opens up avenues for creating a diverse library of this compound-related molecules for further biological evaluation. malariaworld.orgnih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the validated experimental methodologies for isolating and characterizing Artabsin in natural sources?

  • Methodological Answer : Use chromatographic techniques (e.g., HPLC or GC-MS) coupled with spectroscopic analysis (NMR, IR) for structural elucidation. Validate purity through mass spectrometry and quantify via calibration curves using reference standards. Ensure reproducibility by documenting extraction solvents, temperature, and column parameters .
  • Data Consideration : Include retention times, spectral peaks, and purity percentages in tabular form for cross-comparison.

Q. How can researchers design dose-response studies to evaluate this compound’s bioactivity in vitro?

  • Methodological Answer : Employ cell-based assays (e.g., MTT for cytotoxicity) with logarithmic dose ranges (e.g., 0.1–100 µM). Include positive/negative controls and triplicate replicates. Use nonlinear regression models (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Address confounding factors like solvent toxicity (e.g., DMSO ≤0.1%) .
  • Data Contradiction Tip : If IC₅₀ varies between assays, re-evaluate cell line sensitivity, assay incubation times, or batch-to-batch compound consistency .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

Pharmacokinetic Analysis : Measure bioavailability, half-life, and tissue distribution in vivo. Compare with in vitro permeability (e.g., Caco-2 assays).

Metabolite Screening : Use LC-MS to identify active/inactive metabolites that may explain efficacy gaps.

Experimental Design : Optimize in vivo models (e.g., disease-specific transgenic animals) to mirror in vitro conditions .

  • Framework : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to align study parameters .

Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects in combination therapies?

  • Methodological Answer : Use the Chou-Talalay method (Combination Index) or Bliss Independence model. Generate isobolograms to quantify synergy/additivity/antagonism. Validate with ANOVA and post-hoc tests (e.g., Tukey’s). Report confidence intervals and effect sizes to avoid Type I/II errors .
  • Data Presentation : Tabulate Combination Index values across dose ranges and highlight synergistic thresholds (e.g., CI < 1.0).

Q. How can researchers address batch-to-batch variability in this compound samples for longitudinal studies?

  • Methodological Answer :

  • Quality Control : Request peptide content analysis, residual solvent testing (e.g., TFA <1%), and solubility profiling for each batch.
  • Standardization : Use a single synthesis protocol and supplier. Document storage conditions (temperature, lyophilization cycles) .
    • Contingency Plan : If variability persists, normalize bioactivity data to batch-specific purity percentages .

Data Management & Reporting

Q. What criteria should guide the inclusion of contradictory this compound data in publications?

  • Methodological Answer :

  • Transparency : Report all data, including outliers, in supplementary materials.
  • Contextualization : Discuss contradictions in light of experimental variables (e.g., assay sensitivity, model organism).
  • Theoretical Impact : Highlight findings that challenge existing mechanisms (e.g., unexpected off-target effects) .
    • Ethical Consideration : Avoid selective data exclusion; use CONSORT or ARRIVE guidelines for reporting standards .

Q. How can researchers optimize molecular docking studies to predict this compound’s target binding affinity?

  • Methodological Answer :

Protein Preparation : Use cryo-EM or X-ray crystallography structures (PDB) with resolved active sites.

Docking Software : Compare results across platforms (AutoDock Vina, Schrödinger).

Validation : Cross-reference with mutagenesis data or SPR-binding assays.

  • Pitfall Avoidance : Account for solvent effects and protonation states in docking simulations .

Ethical & Methodological Frameworks

Q. What FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) apply to this compound research proposals?

  • Application Example :

  • Novelty : Investigate understudied mechanisms (e.g., this compound’s impact on non-canonical signaling pathways).
  • Feasibility : Ensure access to validated antibodies/assay kits for proposed targets.
  • Ethical Compliance : For in vivo studies, justify sample sizes via power analysis to minimize animal use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.